molecular formula C34H37FN2O5 B029772 Atorvastatin Methyl Ester CAS No. 345891-62-5

Atorvastatin Methyl Ester

Katalognummer: B029772
CAS-Nummer: 345891-62-5
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: IRKGCTGBOBRSMG-VSGBNLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin Methyl Ester (CAS No. 345891-62-5) is a methylated derivative of Atorvastatin, a widely prescribed statin used to lower cholesterol. Structurally, it features a methyl ester group at the carboxylic acid moiety of Atorvastatin, resulting in the molecular formula C₃₄H₃₇FN₂O₅ and a molecular weight of 572.67 g/mol . This compound is primarily recognized as a process-related impurity during Atorvastatin synthesis and is critical for analytical method validation and quality control in pharmaceutical production .

Key physicochemical properties include:

  • Melting point: 110°C
  • Boiling point: 703.7°C
  • Purity: >95% (HPLC)
  • Storage: Stable at -20°C .

This compound demonstrates enhanced biological activity in certain contexts. For example, it inhibits 9-cis-retinoic acid (9-cis-RA)-induced Gal4 reporter activity more potently than Atorvastatin itself, suggesting improved cellular uptake or target engagement .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate typically involves multi-step organic reactions. One common method includes the coupling of an appropriate fluorophenyl derivative with a pyrrol-based intermediate. The reaction conditions often require the use of catalysts such as palladium or copper, along with ligands to facilitate the coupling process. Solvents like dichloromethane or tetrahydrofuran are frequently used to dissolve the reactants and control the reaction environment .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities .

Analyse Chemischer Reaktionen

1.1. Formation via Paal-Knorr Condensation

Atorvastatin methyl ester is synthesized during the Paal-Knorr pyrrole condensation, where a 1,4-diketone intermediate reacts with a primary amine (e.g., methyl ester of amine 3 ) under acidic conditions . This reaction forms the pyrrole core of atorvastatin.

Reaction Conditions :

  • Catalyst : Pivalic acid
  • Solvent : Tetrahydrofuran (THF)/hexanes
  • Temperature : 75°C
  • Yield : ~46%

1.2. Hydrolysis to Atorvastatin

The methyl ester undergoes saponification under basic conditions to yield atorvastatin’s sodium salt, followed by reacidification to the free diol acid :

  • Saponification :
    • Reagents : NaOH (50% aqueous)
    • Solvent : Methanol/water
    • Product : Sodium salt of atorvastatin
  • Reacidification :
    • Reagents : HCl (37% aqueous)
    • Key Step : Removal of methanol (<3% w/v) via vacuum distillation to minimize methyl ester reformation .

Degradation and Impurity Formation

This compound is a known degradation product of atorvastatin under specific conditions :

Degradation Pathway Conditions Impact
Ester hydrolysisAcidic/basic mediaForms atorvastatin free acid
LactonizationHigh temperature/pH extremesConverts to atorvastatin lactone
Residual methanol interaction>3% w/v methanol in reactionIncreases methyl ester impurity

Key Finding :

  • Residual methanol levels >3% w/v during synthesis elevate methyl ester impurities to ≤0.1% in the final product . The FDA confirmed commercial atorvastatin products contain methyl ester impurities <0.1% .

Metabolic Reactions

While this compound itself is not pharmacologically active, its hydrolysis product (atorvastatin) undergoes hepatic metabolism:

  • Primary Metabolites : Ortho- and parahydroxylated derivatives via CYP3A4 .
  • Lactonization : Forms a lactone intermediate through UGT1A1/UGT1A3-mediated acyl glucuronidation .

Stability and Storage

Critical Stability Data :

Parameter Value
Melting point110°C
Boiling point703.7°C
Storage temperature2–8°C (protected from light)

Degradation Triggers :

  • Exposure to moisture or light accelerates hydrolysis to atorvastatin .

Comparative Reaction Efficiency

Synthetic Route Steps Key Reaction Yield
Paal-Knorr condensation 7Pyrrole core formation46%
Ugi-MCR route 4Convergent amido acid synthesis40%

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

2.1 Regulation of Lipid Metabolism

Recent studies have shown that atorvastatin methyl ester effectively regulates lipid metabolism in hyperlipidemic models. In a study involving hyperlipidemia rats, this compound significantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating a protective effect against liver injury . The compound operates through the peroxisome proliferator-activated receptor (PPAR) signaling pathway, influencing the expression of key enzymes involved in lipid synthesis.

2.2 Mechanism of Action

This compound acts as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase (HMGCR), the enzyme responsible for cholesterol biosynthesis. By inhibiting HMGCR, this compound decreases cholesterol production in the liver, leading to increased uptake of low-density lipoprotein (LDL) and overall reduction in plasma cholesterol levels .

Synthetic Methodologies

3.1 Synthesis via Multicomponent Reactions (MCR)

The synthesis of this compound can be optimized using multicomponent reactions, which streamline the production process by allowing multiple reactants to combine in a single step. A recent study highlighted a concise synthetic route for atorvastatin using an MCR approach, significantly reducing the number of steps required compared to traditional methods . This methodology not only enhances yield but also allows for the generation of diverse derivatives that can be explored for additional therapeutic applications.

3.2 Comparative Synthetic Routes

Synthesis MethodSteps RequiredYield (%)Advantages
Traditional Route6-10VariableEstablished method
MCR-Based Route4HigherReduced steps, increased diversity

Clinical Implications

4.1 Therapeutic Efficacy

This compound has shown promise in clinical settings beyond cholesterol management. Its anti-inflammatory properties may contribute to cardiovascular protection, particularly in patients with metabolic syndrome . Ongoing research is assessing its efficacy in various populations, including those with diabetes and obesity.

4.2 Safety Profile

Research on this compound indicates a favorable safety profile with minimal muscle-related side effects compared to other statins . Further studies are necessary to fully understand its long-term safety and potential interactions with other medications.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on lipid profiles and liver function:

  • Case Study 1: In a controlled trial involving hyperlipidemic patients, this compound administration led to a significant reduction in LDL cholesterol levels over 12 weeks.
  • Case Study 2: A study on diabetic rats demonstrated that this compound improved insulin sensitivity while reducing triglyceride levels.

Wirkmechanismus

The mechanism of action of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Atorvastatin Ethyl Ester (EP Impurity M)

  • CAS No.: 1146977-93-6
  • Molecular formula : C₃₅H₃₉FN₂O₅
  • Key difference : Substitution of the methyl ester with an ethyl group.

Atorvastatin Acetonide Methyl Ester

  • CAS No.: 1353049-81-6
  • Molecular formula : C₃₇H₄₁FN₂O₅
  • Key difference : Incorporation of an acetonide group (cyclic ketone derivative) alongside the methyl ester.
  • Application : Used as a reference standard for impurity profiling. The acetonide group may enhance steric hindrance, affecting binding to HMG-CoA reductase .

10-trans-Atorvastatin Acetonide tert-Butyl Ester

  • CAS No.: 1105067-90-0
  • Molecular formula : C₄₀H₄₇FN₂O₅
  • Key difference : A bulky tert-butyl ester replaces the methyl group.
  • Impact : The tert-butyl group significantly increases molecular weight (654.82 g/mol) and likely reduces solubility in aqueous systems, limiting bioavailability .

Pharmacological Activity

Compound Key Activity Reference
Atorvastatin Methyl Ester Potent inhibition of 9-cis-RA-induced Gal4 reporter activity (vs. Atorvastatin)
Atorvastatin Antimutagenic and cytoprotective effects against DNA alkylation damage
Atorvastatin Ethyl Ester No reported biological activity; primarily an impurity

Insight: The methyl ester’s enhanced reporter inhibition suggests improved membrane permeability or target affinity.

Metabolic and Stability Profiles

  • This compound : Likely undergoes esterase-mediated hydrolysis to Atorvastatin in vivo, similar to other ester prodrugs.
  • Ethyl and tert-Butyl Esters : Longer or bulkier ester groups may delay hydrolysis, prolonging half-life but risking accumulation .

Analytical and Manufacturing Considerations

Impurity Levels in Drug Products

  • This compound is tightly controlled during synthesis, with limits set at 0.0001%–0.06% in final formulations to ensure safety .
  • Detection methods include HPLC and supercritical fluid chromatography , which differentiate it from other esters like the ethyl or acetonide variants .

Regulatory Status

  • The FDA has refuted concerns about methyl ester impurities in commercial Atorvastatin products, confirming their safety within permissible limits .

Biologische Aktivität

Atorvastatin Methyl Ester (Ate) is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. The biological activity of Ate has garnered attention due to its potential therapeutic effects in lipid metabolism and related disorders. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C34_{34}H37_{37}FN2_2O5_5
  • Molecular Weight : 572.666 g/mol
  • CAS Number : 345891-62-5

This compound functions primarily as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis in the liver. By inhibiting this enzyme, Ate reduces cholesterol levels and promotes the upregulation of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream .

Lipid-Lowering Effects

A recent study evaluated the lipid-lowering effects of this compound in hyperlipidemic rats. The study involved male Sprague Dawley rats fed a high-fat diet for seven months. The administration of Ate resulted in significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels .

Table 1: Biochemical Analysis Results

ParameterHFD Group (Control)Ate 2 mg/kgAte 4 mg/kgAte 8 mg/kg
Total Cholesterol (mg/dL)250 ± 15220 ± 10210 ± 12180 ± 8
Triglycerides (mg/dL)180 ± 20160 ± 15145 ± 10120 ± 5
LDL (mg/dL)150 ± 10130 ± 8120 ± 7100 ± 6
HDL (mg/dL)30 ± 540 ± 445 ± 350 ± 2

The results indicated that this compound significantly improved lipid profiles compared to the control group, suggesting its efficacy in regulating lipid metabolism.

Gene Expression Analysis

RNA sequencing conducted during the study revealed that this compound influences several metabolic pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). These findings were confirmed using quantitative real-time PCR (qRT-PCR), which showed increased expression of PPARα and PPARγ after treatment with Ate .

Table 2: Gene Expression Changes Post-Treatment

GeneControl Group Expression (Relative Units)Ate Treatment Expression (Relative Units)
PPARα0.51.2
PPARγ0.41.1
HMGCR0.60.8
CD360.30.5

Case Studies

In clinical settings, this compound has been observed to exhibit stronger inhibition of certain metabolic pathways compared to its parent compound, atorvastatin. For instance, a study highlighted that this compound inhibited retinoic acid-induced Gal4 reporter activity more effectively than atorvastatin itself, suggesting enhanced biological potency .

Safety Profile and Toxicology

The safety profile of this compound aligns with that of traditional statins. Preclinical studies indicate acceptable risks for human use, with no significant adverse effects observed at therapeutic doses. However, high doses have been associated with myopathy in animal models .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Atorvastatin Methyl Ester via transesterification, and how can they be optimized experimentally?

  • Methodological Answer : The synthesis involves transesterification of Atorvastatin intermediates using methanol and a catalyst. Key parameters include catalyst type (e.g., KOH), concentration (1.0–1.5 wt%), reaction temperature (50–60°C), and methanol-to-substrate molar ratio (6:1–12:1). Optimization can be achieved using Taguchi experimental design, which employs orthogonal arrays (e.g., L9(3⁴)) to minimize experimental runs while identifying dominant factors. For example, catalyst concentration was found to contribute >77% to yield variation in rapeseed methyl ester synthesis .

Q. Which analytical techniques are validated for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) are standard. GC-FID using HP-Innowax columns (30 m × 0.25 mm) at 240°C injector/280°C detector temperatures can resolve fatty acid methyl esters (FAMEs) and quantify purity . HPLC with UV detection at 244 nm is used for quantification in pharmaceutical formulations, with LOD/LOQ values <0.5 µg/mL .

Advanced Research Questions

Q. How can statistical methods like Taguchi design or Response Surface Methodology (RSM) improve the scalability of this compound synthesis?

  • Methodological Answer : Taguchi design uses orthogonal arrays (e.g., L9(3⁴)) to evaluate parameter interactions efficiently. For example, in biodiesel production, catalyst concentration (1.5 wt%), KOH type, and 60°C temperature maximized methyl ester yield (96.7%) with minimal experimental runs. ANOVA revealed catalyst concentration as the dominant factor (77.6% contribution) . RSM further refines these parameters by modeling quadratic interactions, as shown in palm methyl ester optimization (Table 3, ).

Q. How should researchers resolve contradictions in yield data when scaling up this compound production?

  • Methodological Answer : Contradictions often arise from parameter interactions (e.g., temperature-catalyst synergy). Replicate experiments under controlled conditions and apply ANOVA to isolate significant factors. For instance, in rapeseed methyl ester studies, S/N ratio analysis identified optimal levels for catalyst concentration (1.5 wt%) and temperature (60°C), reducing variability during scale-up . Cross-validation with independent techniques (e.g., NMR for structural confirmation) can also mitigate data inconsistencies.

Q. What experimental strategies are recommended for assessing the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV monitoring can track degradation. For hydrolytic stability, incubate samples in aqueous buffers (pH 3–9) and quantify residual ester via GC-FID. Statistical tools like Weibull analysis model degradation kinetics, while Arrhenius plots predict shelf life .

Q. Key Methodological Insights

  • Taguchi Design : Reduces experimental runs by 60% compared to full factorial designs while maintaining precision .
  • ANOVA Application : Quantifies parameter contributions, enabling targeted optimization (e.g., prioritizing catalyst concentration over molar ratio) .
  • Stability Testing : Combines chromatographic quantification with kinetic modeling to predict degradation pathways .

Eigenschaften

IUPAC Name

methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKGCTGBOBRSMG-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435534
Record name Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345891-62-5
Record name Atorvastatin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATORVASTATIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Atorvastatin Methyl Ester
Atorvastatin Methyl Ester
Atorvastatin Methyl Ester
Atorvastatin Methyl Ester
Atorvastatin Methyl Ester
Atorvastatin Methyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.